molecular formula C10H16ClNO B591836 (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 856562-95-3

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No. B591836
CAS RN: 856562-95-3
M. Wt: 201.694
InChI Key: MRMOMOWBZZIRBU-HNCPQSOCSA-N
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Description

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, commonly known as R-methoxyphenamine hydrochloride, is a synthetic compound used in laboratory experiments for a variety of purposes. It is an analog of the neurotransmitter norepinephrine, which is involved in the regulation of mood, emotion, and arousal. R-methoxyphenamine hydrochloride is a relatively new compound that has been studied in the past decade for its potential therapeutic application in the treatment of various psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Applications

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride serves as a versatile intermediate in the synthesis of optically active compounds and pharmaceuticals. For instance, it has been utilized in the asymmetric synthesis of chiral amines, which are crucial for producing compounds with desired biological activities. A study described the synthesis of an optical active intermediate for (R,R)-formoterol, highlighting a straightforward route that includes steps like cyclization and coupling with Grignard reagent, showcasing the compound's utility in creating complex molecules with high optical purity (Fan, Chen, Hai, & Wu, 2008).

Pharmacological Research

This compound has also been explored for its pharmacological potential. Research into asymmetric alpha-substituted phenethylamines has revealed the synthesis and evaluation of optically pure enantiomers of 1-aryl-2-phenylethylamines, demonstrating significant analgesic activity. Such studies underline the importance of this compound and its derivatives in developing new therapeutic agents with optimized efficacy and reduced side effects (Takahashi et al., 1983).

Material Science and Engineering

In the realm of materials science, derivatives of this compound have been investigated for their ability to modify polymers, enhancing their properties for various applications. Research has focused on functionalizing polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amines, aiming at improving the hydrogels' swelling behavior and thermal stability, which could be beneficial in biomedical applications such as drug delivery systems (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOMOWBZZIRBU-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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